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molecular formula C11H8BrF6NO2 B8441521 N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine

N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine

Cat. No. B8441521
M. Wt: 380.08 g/mol
InChI Key: SUQQEKAGYRFIRE-UHFFFAOYSA-N
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Patent
US07834063B2

Procedure details

To a slurry of hexanes-washed NaH (0.492 g of a 60% w/w suspension in mineral oil, 12.3 mmol) in dry DMF (10 mL) at 0° C. was added a solution of 4-bromo-N-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)aniline (1.96 g, 6.13 mmol) in DMF (2 mL), dropwise over 5 min. The mixture was stirred 15 min and tert-butyl bromoacetate (1.82 mL, 12.3 mmol) was added dropwise over 1 min. The mixture was stirred overnight, slowly warming to rt. The mixture was poured into water and the whole was extracted with Et2O (×3). Combined organic portions were washed (water, brine), dried over Na2SO4, filtered and concentrated. The residue was dissolved in CH2Cl2 (20 mL) and to this solution was added Et3SiH (4.9 mL, 31 mmol) and TFA (20 mL). The mixture was stirred 1.5 h at rt and concentrated in vacuo. The residue was partitioned between water/Et2O and the layers were separated. The organic layer was concentrated in vacuo. The residue was purified by filtration through a pad of silica gel (10% EtOAc/hexanes, then EtOAc to elute carboxylic acid) affording 1.50 g of the title compound as a pale yellow solid: MS (APCI) m/z 380 ([M−H]−, 81Br), 378 ([M−H]−, 79Br).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([NH:6][CH2:7][C:8]([F:11])([F:10])[F:9])=[C:4]([C:14]([F:17])([F:16])[F:15])[CH:3]=1.Br[CH2:19][C:20]([O:22]C(C)(C)C)=[O:21].[SiH](CC)(CC)CC.C(O)(C(F)(F)F)=O>CN(C=O)C.O>[Br:1][C:2]1[CH:13]=[CH:12][C:5]([N:6]([CH2:7][C:8]([F:11])([F:10])[F:9])[CH2:19][C:20]([OH:22])=[O:21])=[C:4]([C:14]([F:15])([F:16])[F:17])[CH:3]=1

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
BrC1=CC(=C(NCC(F)(F)F)C=C1)C(F)(F)F
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.82 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Three
Name
Quantity
4.9 mL
Type
reactant
Smiles
[SiH](CC)(CC)CC
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
To a slurry of hexanes-washed NaH (0.492 g of a 60% w/w suspension in mineral oil, 12.3 mmol) in dry DMF (10 mL) at 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with Et2O (×3)
WASH
Type
WASH
Details
Combined organic portions were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (20 mL) and to this solution
STIRRING
Type
STIRRING
Details
The mixture was stirred 1.5 h at rt
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water/Et2O
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was purified by filtration through a pad of silica gel (10% EtOAc/hexanes
WASH
Type
WASH
Details
EtOAc to elute carboxylic acid)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)N(CC(=O)O)CC(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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